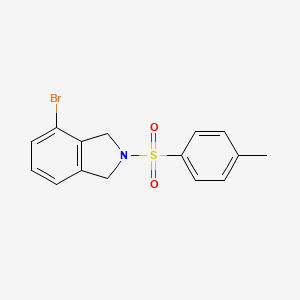

4-Bromo-2-tosylisoindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-tosylisoindoline, also known as BTI, is a chemical compound that belongs to the family of isoindoline derivatives . It is a crystalline solid and its linear formula is C15H14O2N1Br1S1 .

Synthesis Analysis

A patent application titled “IMPROVED PROCESS FOR THE PREPARATION OF ENZALUTAMIDE” describes a process for the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene . The process involves the use of 4-bromo-2-fluorobenzoic acid .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-tosylisoindoline is represented by the linear formula C15H14O2N1Br1S1 .Physical And Chemical Properties Analysis

4-Bromo-2-tosylisoindoline is a yellow powder. It has a density of 1.60 g/cm³.Aplicaciones Científicas De Investigación

Anticancer Properties

- Research on Bromophenol Derivatives: A study explored the anticancer properties of a novel bromophenol derivative containing indolin-2-one moiety, which showed promising activities against human lung cancer cell lines. This derivative, identified as BOS-102, significantly inhibited cell proliferation and induced apoptosis in A549 lung cancer cells, suggesting potential development as an anticancer drug (Guo et al., 2018).

Electrochemical Applications

- Electrochemical Oxidation Studies: Research has been conducted on the electrochemical oxidation of various bromoaniline compounds, including 4-bromoaniline, in acetonitrile solution. This study is significant for understanding the electrochemical properties and potential applications of bromoaniline derivatives (Kádár et al., 2001).

Chemical Synthesis and Reactions

- Synthesis of Brominated Isoindolines: A method for preparing functional precursors to stable tetraalkylisoindoline nitroxides was developed. This involved the synthesis of unusual bromoamines and brominated isoindolines, highlighting the versatility of bromoisoindoline compounds in chemical synthesis (Micallef et al., 1999).

- Synthesis of Bromoquinoline Compounds: Research on the synthesis of bromo-4-iodoquinoline, an important intermediate for creating biologically active compounds, involved the use of 4-bromoaniline, demonstrating the utility of bromo compounds in complex chemical syntheses (Wang et al., 2015).

Biological Activity and Toxicity Studies

- Investigation of Haloanilines: A study on the nephrotoxic effects of haloanilines, including 4-bromoaniline, provided insights into the biological activity and potential toxicity of these compounds, which is crucial for their safe handling and application (Hong et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-9-12-3-2-4-15(16)14(12)10-17/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMXWSAEFIMVKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-tosylisoindoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)